molecular formula C10H21BrO B15309225 1-Bromo-2-(isobutoxymethyl)pentane

1-Bromo-2-(isobutoxymethyl)pentane

Cat. No.: B15309225
M. Wt: 237.18 g/mol
InChI Key: ISQYVXHHYPTBCL-UHFFFAOYSA-N
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Description

1-Bromo-2-(isobutoxymethyl)pentane is an organic compound with the molecular formula C10H21BrO. It is a bromoalkane, specifically a brominated derivative of pentane, where a bromine atom is attached to the second carbon of the pentane chain, and an isobutoxymethyl group is attached to the same carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(isobutoxymethyl)pentane can be synthesized through the bromination of 2-(isobutoxymethyl)pentane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(isobutoxymethyl)pentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3).

    Elimination Reactions: Common bases used for elimination reactions include potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt).

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-2-(isobutoxymethyl)pentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state .

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

1-bromo-2-(2-methylpropoxymethyl)pentane

InChI

InChI=1S/C10H21BrO/c1-4-5-10(6-11)8-12-7-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

ISQYVXHHYPTBCL-UHFFFAOYSA-N

Canonical SMILES

CCCC(COCC(C)C)CBr

Origin of Product

United States

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